

In-Depth Technical Guide: BMS-986124 (CAS 1447968-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-986124	
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A Silent Allosteric Modulator of the μ-Opioid Receptor

This technical guide provides a comprehensive overview of **BMS-986124**, a silent allosteric modulator (SAM) of the μ -opioid receptor (μ OR). It is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and allosteric modulation of G protein-coupled receptors (GPCRs).

Core Concepts and Mechanism of Action

BMS-986124 is a small molecule that binds to an allosteric site on the μ-opioid receptor, a site distinct from the orthosteric binding site where endogenous opioids and traditional opioid agonists/antagonists interact.[1] As a silent allosteric modulator, **BMS-986124** does not intrinsically alter the receptor's activity.[2] Instead, its primary function is to competitively antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site.[3]

The discovery of **BMS-986124** was part of a high-throughput screening campaign that also identified μ -opioid receptor PAMs, such as BMS-986122.[1] While PAMs enhance the effect of orthosteric agonists, **BMS-986124** can block this enhancement.[3] This makes it a valuable research tool for studying the allosteric modulation of the μ -opioid receptor and for characterizing the binding and functional effects of PAMs.

Chemical Properties



Property	Value
CAS Number	1447968-71-9
Molecular Formula	C16H15BrClNO3S2
Purity	≥98% (HPLC)
SMILES	COc1cc(Br)ccc1C1SCCN1S(=O) (=O)c1ccc(Cl)cc1

Experimental Data

The following tables summarize the key quantitative data for **BMS-986124** from in vitro pharmacological assays.

Table 1: Antagonism of PAM-Induced Potentiation in β-

Arrestin Recruitment Assay

Assay	Agonist	PAM	BMS-986124 Concentration	Fold-Shift in Agonist EC₅₀ (vs. PAM alone)
β-Arrestin Recruitment	Endomorphin-I	BMS-986122 (10 μM)	10 μΜ	Rightward shift, antagonizing PAM effect

Note: Specific fold-shift values are not detailed in the primary literature, but a clear antagonistic effect is demonstrated graphically.

Table 2: Effect on Agonist-Stimulated [35S]GTPyS Binding



Agonist	PAM	BMS-986124 Concentration	Effect on Agonist Potency
DAMGO	BMS-986122 (10 μM)	10 μΜ	Antagonizes the leftward shift in DAMGO potency induced by the PAM

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **BMS-986124**.

β-Arrestin Recruitment Assay

This assay was utilized for the initial high-throughput screening to identify allosteric modulators of the μ -opioid receptor.

Principle: This is a cell-based assay that measures the recruitment of β -arrestin to the activated μ -opioid receptor. A β -galactosidase enzyme fragment complementation assay is a common format for this type of screen.

Methodology:

- Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).
- Assay Conditions: The high-throughput screen was performed in the presence of a low concentration of the orthosteric agonist endomorphin-I (approximately EC₁₀) to enable the identification of PAMs.

Procedure:

- Cells are plated in 384-well plates.
- Compounds to be tested, including BMS-986124, are added to the wells.
- The positive allosteric modulator (e.g., BMS-986122) is added to the relevant wells.



- The orthosteric agonist (endomorphin-I) is added to stimulate the receptor.
- The plates are incubated to allow for β-arrestin recruitment.
- A chemiluminescent substrate for β-galactosidase is added.
- Luminescence is measured using a plate reader.
- Data Analysis: The potency of agonists (EC₅₀) is determined from concentration-response curves. The effect of BMS-986124 is quantified by its ability to shift the concentrationresponse curve of the agonist in the presence of a PAM.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to the μ -opioid receptor.

Principle: In the inactive state, the G α subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35 S]GTP γ S, which binds to activated G α subunits. The amount of bound [35 S]GTP γ S is proportional to the level of G protein activation.

Methodology:

- Membrane Preparation: Crude membrane fractions are prepared from cells expressing the μ-opioid receptor (e.g., C6μ cells) or from mouse brain tissue.
- Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

Procedure:

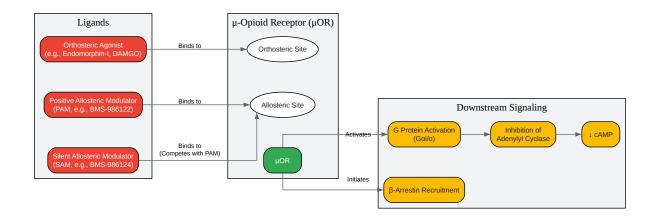
- Cell membranes (10-20 μg of protein) are incubated in the assay buffer.
- $\circ~$ GDP (e.g., 10 $\mu\text{M})$ is added to the mixture.
- The orthosteric agonist (e.g., DAMGO) is added at various concentrations.
- The PAM (e.g., BMS-986122) and/or BMS-986124 are added as required.



- The reaction is initiated by the addition of [35S]GTPyS (e.g., 0.05-0.1 nM).
- The mixture is incubated, typically for 60 minutes at 30°C.
- The reaction is terminated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold buffer to remove unbound [35S]GTPyS.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 μM). Agonist concentration-response curves are generated to determine EC₅₀ and E_{max} values. The effect of BMS-986124 is assessed by its ability to antagonize the PAM-induced shift in the agonist's potency.

Signaling Pathways and Experimental Workflows

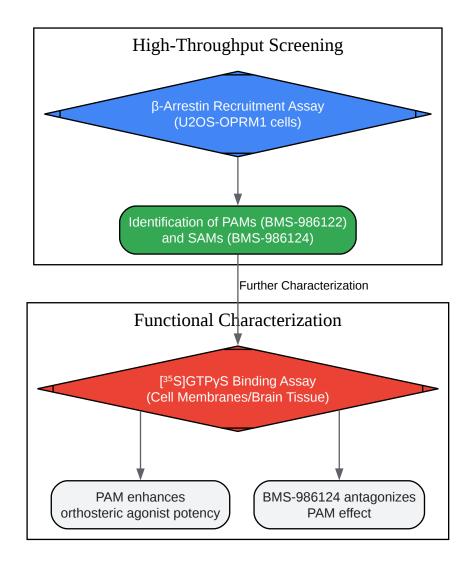
The following diagrams illustrate the key signaling pathway and experimental workflows related to the characterization of **BMS-986124**.





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Caption: µ-Opioid Receptor Signaling Pathway and Allosteric Modulation.



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Caption: Experimental Workflow for the Discovery and Characterization of **BMS-986124**.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: BMS-986124 (CAS 1447968-71-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606286#bms-986124-cas-number-1447968-71-9]

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